9,10-Dihydro-3,5,6,7-tetramethoxyphenanthren-2-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-3,5,6,7-tetramethoxyphenanthren-2-ol typically involves the methylation of phenanthrene derivatives followed by reduction and hydroxylation steps . The reaction conditions often include the use of hexane and acetone as solvents, with a melting point of 171-172°C .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydro-3,5,6,7-tetramethoxyphenanthren-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .
Scientific Research Applications
9,10-Dihydro-3,5,6,7-tetramethoxyphenanthren-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 9,10-Dihydro-3,5,6,7-tetramethoxyphenanthren-2-ol involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activities, altering cellular signaling pathways, and interacting with specific receptors . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-2,3,4,6-tetramethoxy-9,10-dihydrophenanthrene
- 3,5,6,7-Tetramethoxy-9,10-dihydro-phenanthren-2-ol
Uniqueness
9,10-Dihydro-3,5,6,7-tetramethoxyphenanthren-2-ol is unique due to its specific substitution pattern on the phenanthrene backbone, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H20O5 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
3,5,6,7-tetramethoxy-9,10-dihydrophenanthren-2-ol |
InChI |
InChI=1S/C18H20O5/c1-20-14-9-12-10(7-13(14)19)5-6-11-8-15(21-2)17(22-3)18(23-4)16(11)12/h7-9,19H,5-6H2,1-4H3 |
InChI Key |
SMTIGAXALFVTMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC3=CC(=C(C=C32)OC)O)OC)OC |
Origin of Product |
United States |
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